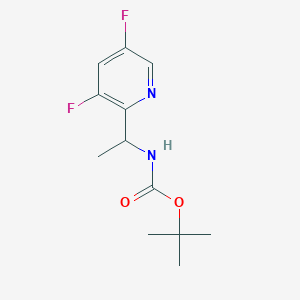![molecular formula C12H25N3O4S B8381551 tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate](/img/structure/B8381551.png)
tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a dimethylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in understanding biochemical pathways .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and dimethylsulfamoyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group .
特性
分子式 |
C12H25N3O4S |
|---|---|
分子量 |
307.41 g/mol |
IUPAC名 |
tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H25N3O4S/c1-12(2,3)19-11(16)13-10-6-8-15(9-7-10)20(17,18)14(4)5/h10H,6-9H2,1-5H3,(H,13,16) |
InChIキー |
XHSRGZCNGVMPKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 1-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B8381533.png)





